1-Iodobutane

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodobutane can be synthesized through several methods:

- From 1-Butanol: The reaction of 1-butanol with iodine in the presence of red phosphorus produces this compound . The reaction can be represented as:

CH3CH2CH2CH2OH+I2+P→CH3CH2CH2CH2I+H3PO3

From 1-Chlorobutane: this compound can also be prepared by the Finkelstein reaction, where 1-chlorobutane reacts with sodium iodide in the presence of dry acetone . The reaction is:CH3CH2CH2CH2Cl+NaI→CH3CH2CH2CH2I+NaCl

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-butanol with iodine and red phosphorus, followed by purification steps such as drying with magnesium sulfate or phosphorus pentoxide and fractional distillation .

化学反応の分析

Nucleophilic Substitution Reactions (SN2 Mechanism)

1-iodobutane undergoes bimolecular nucleophilic substitution (SN2) due to its primary alkyl structure, which minimizes steric hindrance. Key findings include:

Rate Law and Kinetics

-

The rate of SN2 reactions follows second-order kinetics:

Steric and Solvent Effects

-

Steric hindrance : Reactions with bulky nucleophiles like DABCO (1,4-diazabicyclo[2.2.2]octane) are slower for this compound compared to iodomethane due to increased steric crowding at the reaction center .

-

Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) accelerate SN2 reactions by stabilizing transition states. Activation energies (ΔH‡) range from 58–72 kJ/mol depending on the solvent .

Competition with Elimination Reactions (E1/E2 Mechanisms)

Under specific conditions, this compound may undergo elimination to form 1-butene, competing with substitution:

Reaction Conditions

-

Strong bases (e.g., hydroxide ions) and high temperatures favor elimination .

-

Tertiary substrates predominantly undergo elimination (E2), but primary substrates like this compound exhibit minimal elimination unless forced by extreme conditions .

Thermodynamic Parameters

-

Elimination with DABCO in methanol shows an enthalpy of reaction (ΔH) of −92 kJ/mol , indicating exothermicity .

Thermal Decomposition and Stability

This compound decomposes under heat or light, releasing toxic hydrogen iodide (HI):

-

Stability : Light-sensitive; forms explosive mixtures with air at concentrations of 1.8–8.6% (v/v) .

Comparative Reactivity with Other Halogenoalkanes

This compound reacts faster than bromo- or chloroalkanes in SN2 due to the superior leaving-group ability of iodide (I⁻):

| Halogenoalkane | Relative Reaction Rate (SN2) |

|---|---|

| This compound | 1.0 (reference) |

| 1-bromobutane | 0.03 |

| 1-chlorobutane | <0.001 |

| Data from competition experiments in acetone . |

科学的研究の応用

Chemical Properties and Stability

1-Iodobutane is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether. It has a relatively stable structure but can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by nucleophiles under appropriate conditions . Its physical and chemical properties make it suitable for various applications.

Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceutical compounds. For example, it serves as an alkylating agent in the preparation of various triazole derivatives that exhibit anti-inflammatory activity. These derivatives are synthesized through the alkylation of triazole-thiones with this compound, demonstrating its utility in drug development .

Case Study: Synthesis of Anti-Inflammatory Compounds

- Objective : To synthesize S-alkylated 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.

- Method : Alkylation of triazole-thiones with this compound.

- Outcome : Successful synthesis of compounds with demonstrated anti-inflammatory properties.

Organic Synthesis

In organic chemistry, this compound is frequently employed as a reagent in nucleophilic substitution reactions. Its reactivity allows for the formation of various carbon-carbon bonds, making it valuable in synthesizing more complex organic molecules.

Reaction Kinetics

Research indicates that reactions involving this compound generally proceed slower than those involving iodomethane due to steric hindrance from the butyl group. For instance, studies measuring reaction rates with DABCO (1,4-diazabicyclo[2.2.2]octane) showed that the first substitution reaction rate constant was in methanol at elevated temperatures .

Environmental Applications

This compound has been studied for its role in bioremediation processes. Certain bacterial strains can utilize halogenated alkanes like this compound as sole carbon and energy sources. This characteristic is particularly valuable for developing biocatalysts aimed at degrading environmental pollutants.

Case Study: Biodegradation Potential

- Organism : Rhizobium sp.

- Application : Utilization of this compound as a carbon source.

- Significance : Potential for developing bioremediation strategies to clean contaminated sites.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound in mass spectrometry and NMR spectroscopy due to its well-defined spectral characteristics. The mass spectrum can reveal information about molecular structure and fragmentation patterns, aiding in compound identification .

Data Tables

作用機序

1-Iodobutane acts primarily as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution of the butyl group by various nucleophiles. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to iodine, leading to the displacement of the iodine atom .

類似化合物との比較

1-Iodobutane can be compared with other alkyl halides such as:

1-Bromobutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound due to the stronger carbon-bromine bond.

1-Chlorobutane: Contains a chlorine atom instead of iodine. It is even less reactive than 1-bromobutane in nucleophilic substitution reactions.

1-Iodopropane: Similar in reactivity but has a shorter carbon chain.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts .

生物活性

1-Iodobutane, a halogenated alkane, is an organic compound with the formula C4H9I. Its biological activity has garnered attention due to its potential applications in medicine, agriculture, and environmental science. This article explores the various biological activities associated with this compound, including its antimicrobial properties, role in dehalogenation processes, and applications in drug development.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antibiofilm activities of iodinated hydrocarbons, including this compound. A notable study screened various iodinated compounds for their effectiveness against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus. The findings indicated that iodinated compounds could effectively inhibit biofilm formation and reduce bacterial virulence factors. Specifically, compounds like iodopropynyl butylcarbamate (IPBC), a derivative of iodobutane, displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Iodinated Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Iodopropynyl Butylcarbamate (IPBC) | 50 | Vibrio parahaemolyticus, Staphylococcus aureus |

| This compound | TBD | TBD |

Dehalogenation Activity

This compound has been studied for its substrate specificity in the context of haloalkane dehalogenases , enzymes that catalyze the removal of halogens from organic compounds. Research indicates that this compound is among the substrates tested for enzyme activity, showing significant potential for bioremediation applications. The systematic analysis of various haloalkane substrates revealed that this compound could be effectively utilized by engineered haloalkane dehalogenases, which are crucial for detoxifying halogenated organic pollutants .

Pharmacological Applications

In the pharmaceutical industry, this compound serves as a versatile intermediate in the synthesis of various drugs. Its derivatives are utilized in creating compounds with enhanced biological activity. For instance, modifications to the structure of naringenin with O-alkyl chains, including those derived from iodobutane, have shown increased biological activity against cancer cells . This suggests that this compound may play a role in developing novel therapeutic agents.

Case Study: Biodegradation of Iodobutane

A study focused on the biodegradation of iodobutane demonstrated its potential for environmental remediation. The research involved assessing the degradation rates of iodobutane by microbial communities under anaerobic conditions. Results indicated that specific strains could effectively utilize iodobutane as a carbon source while simultaneously reducing its toxic effects on the environment .

特性

IUPAC Name |

1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

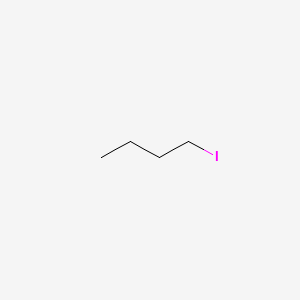

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862157 | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-69-8, 25267-27-0 | |

| Record name | Butyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Iodobutane?

A1: The molecular formula of this compound is C4H9I, and its molecular weight is 184.02 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound. Studies include: * Microwave Spectroscopy: Used to identify and characterize different conformational isomers (anti-anti, gauche-anti, and gauche-gauche) and determine their nuclear quadrupole coupling constants. []* Raman and Infrared Spectroscopy: Employed to analyze the vibrational spectra of this compound in various states (gaseous, liquid, glassy, and crystalline), providing insights into its molecular vibrations and rotational isomerism. []* High Resolution Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding characteristics of this compound, yielding information about its ionization potentials and molecular orbital energies. []

Q3: What is known about the density of this compound?

A3: The density (ρ) of this compound has been meticulously measured across a temperature range of 253.15 K to 383.15 K. []

Q4: Are there any studies on the viscosity of this compound?

A4: Yes, researchers have determined the viscosity of liquid this compound under atmospheric pressure at temperatures ranging from 253.15 K to 423.24 K. Interestingly, the viscosity of this compound aligns with that of n-alkanes possessing six more carbon atoms (n+6). []

Q5: How does this compound react in electron transfer reactions?

A5: this compound participates in dissociative electron transfer reactions with arene radical anions. The rate constant (kET) of these reactions demonstrates a linear relationship with the reduction potential (E°) of the donor radical anion. Studies have investigated the impact of solvent, temperature, and arene radical anion structure on the reaction kinetics. [, ]

Q6: Can you elaborate on the interaction of this compound with samarium(II) complexes?

A6: Studies demonstrate that this compound reacts with samarium(II) complexes, specifically SmI2, in THF solutions containing hexamethylphosphoramide (HMPA). [, ] The presence of HMPA significantly enhances the reaction rate, attributed to the formation of more reactive samarium(II) species like [Sm(hmpa)4(thf)2]2+ 2I- or [Sm(hmpa)6]2+ 2I-. Kinetic studies suggest an inner-sphere electron transfer mechanism for these reactions.

Q7: How does this compound react on copper surfaces?

A7: Thermal decomposition of this compound on copper surfaces, specifically Cu(100), Cu(110), and Cu(111), is dominated by C-I bond activation. [] This leads to the formation of butyl surface moieties. The reactivity of these moieties, primarily through β-hydride elimination to produce butene, is influenced by the specific surface structure of the copper.

Q8: What role does this compound play in organic synthesis?

A8: this compound serves as a useful reagent in various organic reactions:* Nucleophilic Substitution: It acts as an alkylating agent in SN2 reactions. For instance, it reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) to form quaternary ammonium salts. [] The kinetics of these reactions are influenced by solvent polarity, temperature, and steric factors.* Quaternization Reactions: this compound effectively quaternizes tertiary amines. [, ] For instance, it reacts with poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) to introduce positive charges along the polymer chain, influencing its solubility and potential applications.

Q9: Can this compound act as a cyanide source?

A9: While not a direct cyanide source, this compound plays a crucial role in the cyanide-free cyanation of aryl iodides using nitromethane. [] In this process, palladium-catalyzed cross-coupling of an aryl halide with nitromethane produces a (nitromethyl)arene intermediate. Subsequently, this compound facilitates the conversion of this intermediate into the desired nitrile.

Q10: How has computational chemistry been used to study this compound?

A10: Computational methods have provided valuable insights into the behavior of this compound. * Reactive Coarse-Grained Molecular Dynamics (RCG-MD): This technique has been employed to simulate and analyze SN2 reactions involving this compound and iodide ions in methanol. [] RCG-MD, utilizing data from all-atom simulations, generates coarse-grained models capable of representing bond breaking and formation during chemical reactions.

Q11: Are there established methods for detecting and quantifying this compound?

A11: Several analytical techniques are available for the determination of this compound:* Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with electron capture detection (ECD), allows for the sensitive and quantitative determination of this compound in complex matrices like water, serum, and urine. []* Gas-Liquid Chromatography (GLC): This technique, combined with hydriodic acid digestion, has been successfully applied to determine methoxy groups in soil samples by quantifying the iodomethane produced. This compound serves as an internal standard in this method. []

Q12: Does this compound pose any environmental concerns?

A12: While not extensively studied, research indicates that marine macroalgae from various climate zones release volatile iodinated hydrocarbons, including this compound. [] This finding suggests a potential pathway for this compound's introduction into the marine environment and highlights the need for further investigation into its fate and ecological impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。